Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl
Description
Methyl (S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 6-aminopyridin-2-yl substituent and a methyl ester group at the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances aqueous solubility, making it a candidate for pharmaceutical applications, particularly in targeting aminopyridine-sensitive receptors or enzymes . This article compares its structural and physicochemical properties with analogous pyrrolidine and pyridine derivatives, emphasizing substituent effects and synthetic methodologies.
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
methyl (3S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m0./s1 |
InChI Key |
DKHFNBABCFWYBQ-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)C2=CC=CC(=N2)N.Cl |
Canonical SMILES |
COC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the aminopyridine moiety.
Esterification reactions: to form the carboxylate ester group.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hydrochloride exhibits a variety of biological activities that make it a candidate for further investigation in drug development:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a dose-dependent inhibition of growth in HeLa and other tumor cell lines, suggesting potential as an anticancer agent .
- In vivo studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may have neuroprotective properties. Similar compounds have been shown to modulate neurotransmitter systems, which could be beneficial for treating neurodegenerative diseases.
- Anti-biofilm Activity :
Case Studies
Several studies have documented the effectiveness and safety profile of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hydrochloride:
- In Vitro Studies :
- In Vivo Models :
Mechanism of Action
The mechanism of action of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Relevance: The 6-aminopyridin-2-yl group in the target compound may mimic natural ligands in aminopyridine-binding enzymes, unlike halogenated or alkylated analogs.
- Metabolic Stability: Compounds with labile groups (e.g., TBSO in ) may face faster clearance, whereas the target’s amino group could improve metabolic resistance.
- Crystallography : Tools like SHELX () and Mercury () aid in structural confirmation, critical for chiral purity assessment.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the stereochemical purity of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate HCl?
- Methodological Answer : Stereochemical purity can be validated using X-ray crystallography. Programs like SHELXL (part of the SHELX suite) enable refinement of crystallographic data to confirm absolute configuration. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments or chiral HPLC with a validated column (e.g., Chiralpak IA/IB) are recommended. Ensure comparison to known standards for unambiguous assignment .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, heat, or humidity. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm pyrrolidine and pyridine ring connectivity. DEPT-135 and HSQC can resolve overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M–Cl]+ for the HCl salt).
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR) in related compounds?
- Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring non-planarity. Computational tools (e.g., Gaussian or ORCA) calculate puckering amplitudes (Q) and phase angles (φ). Compare to crystallographic data from the Cambridge Structural Database (CSD) via Mercury software to identify dominant conformers. For example, a twist-boat conformation may enhance binding affinity in target proteins .
Q. What strategies resolve contradictions between theoretical and experimental pKa values for the amino-pyridine moiety?
- Methodological Answer :
- Experimental : Perform potentiometric titration in aqueous/organic solvent mixtures (e.g., water:MeOH 4:1) using a glass electrode calibrated with standard buffers.
- Computational : Apply DFT methods (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., COSMO). Discrepancies >1 unit suggest protonation state errors or solvent effects. Validate with UV-Vis pH-dependent spectral shifts .
Q. How can researchers optimize synthetic routes to minimize racemization during pyrrolidine ring formation?
- Methodological Answer :
- Step 1 : Use enantioselective catalysis (e.g., chiral oxazaborolidines for asymmetric Mannich reactions).
- Step 2 : Monitor reaction intermediates via inline FTIR or LC-MS to detect early racemization.
- Step 3 : Employ low-temperature (<0°C) conditions and aprotic solvents (e.g., THF) to stabilize transition states. Post-synthesis, confirm enantiomeric excess (ee) via Mosher ester analysis .
Q. What advanced techniques validate intermolecular interactions in co-crystals or salts of this compound?
- Methodological Answer :
- X-ray Diffraction : Refine hydrogen-bonding networks (e.g., N–H···Cl interactions) using Olex2 or SHELXL.
- Hirshfeld Surface Analysis : Map contact distances (dnorm) via CrystalExplorer to quantify π-π stacking or van der Waals interactions.
- Thermal Analysis : DSC/TGA identifies polymorphic transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
